Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate
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Overview
Description
Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is a chemical compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfate group enhances its solubility in water, making it useful in different chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate typically involves the reaction of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to ensure the reaction proceeds efficiently.
Solvent: Water or an aqueous medium to facilitate the dissolution of reactants and products.
Reaction Time: Several hours to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes:
Reactant Mixing: Controlled mixing of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole and sulfuric acid.
Neutralization: Addition of sodium hydroxide to neutralize the reaction mixture.
Purification: Filtration and crystallization to obtain pure this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products:
Oxidation: Formation of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one or 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-carboxylic acid.
Reduction: Formation of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, enhancing catalytic activity in organic reactions.
Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.
Biology:
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.
Biological Assays: Utilized in assays to investigate the biological activity of new compounds.
Medicine:
Drug Development: Serves as a scaffold for designing new pharmaceutical agents with potential therapeutic effects.
Pharmacology: Studied for its interactions with biological targets, aiding in the development of new drugs.
Industry:
Dye Manufacturing: Used in the synthesis of dyes and pigments due to its stable chemical structure.
Polymer Industry: Incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism by which Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to metal ions or enzyme active sites, altering their activity. The sulfate group enhances solubility, facilitating its transport and interaction within biological systems. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: Lacks the sulfate group, resulting in different solubility and reactivity.
2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate: Lacks the methyl group, affecting its steric and electronic properties.
Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl sulfate: Variation in the position of the sulfate group, leading to different chemical behavior.
Uniqueness: Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is unique due to the specific positioning of the sulfate group, which significantly influences its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for research and practical applications.
Properties
Molecular Formula |
C10H11N2NaO4S |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
sodium;(5-methyl-2-phenyl-1,3-dihydropyrazol-3-yl) sulfate |
InChI |
InChI=1S/C10H12N2O4S.Na/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9;/h2-7,10-11H,1H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
JFJMCWYVZLHJOW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(N(N1)C2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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